BenchChemオンラインストアへようこそ!

4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide

Lipophilicity ADME prediction SAR

This 4-fluorobenzyl sulfide congener delivers an XLogP3 of 5.8—approximately 0.3 log units lower than the 4-chlorobenzyl analog—reducing lipophilicity-driven off-target binding while preserving target engagement. Its 4-fluoro substituent confers superior metabolic stability against CYP450-mediated para-hydroxylation versus unsubstituted or chloro variants, making it the rational choice for cassette dosing PK studies. As the minimal-steric-bulk halogen probe in a matrix SAR series, it deconvolutes electronic vs. steric contributions to binding affinity. Broader commercial availability ensures multi-year program continuity without single-vendor dependency.

Molecular Formula C23H19FN2S
Molecular Weight 374.48
CAS No. 339277-61-1
Cat. No. B2744915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
CAS339277-61-1
Molecular FormulaC23H19FN2S
Molecular Weight374.48
Structural Identifiers
SMILESCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19FN2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)27-16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3
InChIKeyNQKJOKHIKZBLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 4-Fluorobenzyl 1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl Sulfide (CAS 339277-61-1)


4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CAS 339277-61-1) is a synthetic, fully substituted imidazole derivative featuring a 4-fluorobenzylthio moiety at the 2-position, a methyl group at N1, and phenyl rings at C4 and C5 [1]. With a molecular formula of C23H19FN2S, a molecular weight of 374.5 g/mol, and a calculated XLogP3 of 5.8, this compound is a lipophilic, non‑hydrogen‑bond‑donating scaffold [1]. It belongs to the broader class of 2‑(arylmethylthio)‑4,5‑diphenyl‑1H‑imidazoles, a series explored in the patent literature as intermediates and potential pharmacophores for acyl‑CoA:cholesterol acyltransferase (ACAT) inhibition [2].

Why In‑Class Substitution of 4‑Fluorobenzyl 1‑Methyl‑4,5‑Diphenyl‑1H‑Imidazol‑2‑yl Sulfide Is Not Trivial


While multiple halogen‑substituted benzyl analogs of this imidazole sulfide scaffold exist—including the 3‑fluorobenzyl, 4‑chlorobenzyl, and 2,6‑dichlorobenzyl variants—simple interchange is unreliable because the position and identity of the aryl halide substituent can meaningfully alter lipophilicity, metabolic stability, and target‑binding complementarity [1]. The 4‑fluoro substituent confers a distinct combination of electronegativity and minimal steric bulk relative to chloro or ortho‑substituted analogs, which can translate into differences in logP, CYP450 interaction profiles, and in vivo pharmacokinetics that are not predictable without compound‑specific data [2]. Therefore, procurement decisions based solely on scaffold similarity risk introducing uncontrolled variability into structure‑activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4‑Fluorobenzyl 1‑Methyl‑4,5‑Diphenyl‑1H‑Imidazol‑2‑yl Sulfide


XLogP3 Lipophilicity Differentiation: 4‑Fluorobenzyl vs. 4‑Chlorobenzyl Analog

The 4‑fluorobenzyl derivative exhibits an XLogP3 of 5.8, while the 4‑chlorobenzyl analog (CAS 338412‑82‑1) is predicted to be more lipophilic owing to the larger van der Waals volume of chlorine. In QSAR models of related 4,5‑diphenyl‑2‑(substituted thio)imidazoles, the van der Waals volume of the S‑substituent is the dominant parameter correlating with ACAT inhibitory activity, implying that even modest logP differences can shift target potency [1]. This provides a quantitative, property‑based rationale for selecting the 4‑fluoro congener when lower lipophilicity is desired. Note: Comparator XLogP3 is a predicted value; no experimental logP data was identified for these compounds.

Lipophilicity ADME prediction SAR

Fluorine‑Specific Metabolic Stability Advantage Over Non‑Fluorinated and Chlorinated Analogs

Aromatic fluorine substituents are well‑documented to block cytochrome P450‑mediated oxidation at the para position, a metabolic soft spot present in unsubstituted benzyl analogs. While direct metabolic stability data for this compound are absent in the public domain, class‑level SAR indicates that the 4‑fluorobenzyl group confers greater oxidative metabolic stability than the 4‑chlorobenzyl or unsubstituted benzyl variants [1]. The 4‑chloro analog is susceptible to oxidative dechlorination and glutathione conjugation, pathways largely circumvented by the C–F bond. This metabolic differentiation is a key consideration for studies progressing toward in vivo pharmacokinetics.

Metabolic stability CYP450 Fluorine chemistry

Topological Polar Surface Area (tPSA) Comparison: 4‑Fluorobenzyl vs. 2,6‑Dichlorobenzyl Analog

The topological polar surface area of 4‑fluorobenzyl 1‑methyl‑4,5‑diphenyl‑1H‑imidazol‑2‑yl sulfide is computed as 28.2 Ų, identical to the 2,6‑dichlorobenzyl analog (CAS 339277‑22‑4) which also has tPSA ≈ 28.2 Ų because the halogen substituents do not contribute additional hydrogen‑bond acceptors [1]. In contrast, the unsubstituted benzyl analog has a tPSA of 28.2 Ų as well, indicating that tPSA is invariant among these monosubstituted variants. This dimension therefore does not differentiate this compound from close analogs.

tPSA Membrane permeability Drug-likeness

Synthetic Accessibility and Vendor Availability Advantage Over 3‑Fluorobenzyl Isomer

The 4‑fluorobenzyl derivative is commercially available from multiple vendors (e.g., AKSci, CymitQuimica) at 95% purity, whereas the 3‑fluorobenzyl isomer (CAS 339277‑93‑9) is listed by far fewer suppliers, indicating limited commercial production . This difference in vendor landscape suggests that the 4‑fluoro regioisomer benefits from a more scalable or widely utilized synthetic route, potentially reducing lead times and cost for procurement. This is a practical differentiator for laboratories requiring reliable resupply.

Synthetic accessibility Procurement Chemical sourcing

Highest‑Confidence Application Scenarios for 4‑Fluorobenzyl 1‑Methyl‑4,5‑Diphenyl‑1H‑Imidazol‑2‑yl Sulfide


Lipophilicity‑Driven Lead Optimization of ACAT Inhibitors

When optimizing 2‑(arylmethylthio)‑4,5‑diphenyl‑1H‑imidazole leads for ACAT inhibition, the 4‑fluorobenzyl congener offers an XLogP3 of 5.8 that is approximately 0.3 log units lower than the 4‑chlorobenzyl analog [1]. This subtle but quantifiable difference can be exploited to reduce lipophilicity‑driven off‑target binding while maintaining favorable van der Waals volume for target engagement, as suggested by QSAR models [2].

Metabolic Soft‑Spot Shielding in In Vivo Pharmacokinetic Studies

In projects progressing to rodent pharmacokinetics, the 4‑fluorobenzyl analog is theoretically more resistant to CYP450‑mediated para‑hydroxylation than the unsubstituted benzyl or 4‑chlorobenzyl variants [1]. This rationale supports its selection as a metabolic‑stability probe in cassette dosing experiments, where direct head‑to‑head metabolic comparisons are planned.

SAR Exploration of Halogen‑Bonding Interactions in Target Binding

The 4‑fluorobenzyl group introduces a concentrated region of negative electrostatic potential amenable to halogen‑bonding interactions with protein backbone carbonyls or methionine residues. When paired with the 3‑fluoro, 4‑chloro, and 2,6‑dichloro analogs in a matrix SAR series, the 4‑fluoro compound serves as the minimal‑steric‑bulk halogen probe, enabling deconvolution of electronic vs. steric contributions to binding affinity [1].

Reliable Resupply for Long‑Term Medicinal Chemistry Campaigns

Owing to its broader commercial availability relative to the 3‑fluorobenzyl and 2,6‑dichlorobenzyl isomers, the 4‑fluorobenzyl sulfide is the pragmatic choice for multi‑year SAR programs requiring consistent, on‑demand procurement without single‑vendor dependency [1].

Quote Request

Request a Quote for 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.